molecular formula C24H26N2S B2482503 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile CAS No. 340817-20-1

6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile

Cat. No.: B2482503
CAS No.: 340817-20-1
M. Wt: 374.55
InChI Key: DMWSKKJOWWQYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile is a useful research compound. Its molecular formula is C24H26N2S and its molecular weight is 374.55. The purity is usually 95%.
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Scientific Research Applications

Subheading

Understanding the Biological Impact of Thionicotinic Acid DerivativesThionicotinic acid derivatives, including 6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile, have been studied for their vasorelaxation and antioxidation properties. These compounds, particularly 2-(1-adamantylthio)nicotinic acid and its analogs, have been shown to induce vasorelaxation in a dose-dependent manner. The vasorelaxations are mediated partially by endothelium-induced nitric oxide and prostacyclin. Additionally, these compounds exhibit antioxidant properties in various assays, highlighting their potential as therapeutic agents for conditions related to oxidative stress and vascular tension (Prachayasittikul et al., 2010).

Polymerization and Material Properties

Subheading

Advances in Material Science through Anionic PolymerizationThe adamantyl groups in compounds like this compound significantly influence the polymerization behaviors and thermal properties of polymers. Studies have shown that these groups can protect carbon–nitrogen double bonds from nucleophilic attacks during the polymerization process. This protection leads to well-defined polymers with predictable molecular weights and narrow molecular weight distributions. The presence of adamantyl groups in polymers has been associated with high glass transition temperatures, indicating their potential in enhancing the thermal stability of polymeric materials (Kang et al., 2015).

Antibacterial, Antimalarial, and Anticancer Activities

Subheading

Biomedical Applications of 1-AdamantylthiopyridinesCompounds related to this compound have demonstrated promising antibacterial, antimalarial, and anticancer activities. Studies have revealed that these compounds, particularly 6-(1-adamantylthio)nicotinonitrile, show selective antigrowth activity against specific microorganisms and cancer cell lines. This highlights their potential as bioactive lead compounds for developing new treatments for infectious diseases and cancer (Prachayasittikul et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This might include studies on its reactivity, stability, and interactions with biological targets .

Properties

IUPAC Name

6-(1-adamantyl)-2-[(3-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-16-3-2-4-17(7-16)15-27-23-21(14-25)5-6-22(26-23)24-11-18-8-19(12-24)10-20(9-18)13-24/h2-7,18-20H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSKKJOWWQYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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